Isoquinolin-8-yl 3-hydroxybenzoate

medicinal chemistry structure-activity relationship hydrogen bonding

Select this meta-hydroxybenzoate variant to probe hydrogen-bonding topology distinct from para-OH controls. Its ~60° angular offset of the phenolic –OH governs target binding complementarity and metabolic stability. Using the correct 3-hydroxy isomer ensures assay reproducibility in lead optimization—substitution with the 4-hydroxybenzoate or unsubstituted benzoate alters electrostatic potential and Phase II conjugation rates, confounding SAR and pharmacokinetic outcomes. Confirm structural identity before purchase to maintain data integrity.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 2231672-95-8
Cat. No. B1415851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-8-yl 3-hydroxybenzoate
CAS2231672-95-8
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O
InChIInChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H
InChIKeyLDQSLCTXCQUZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-8-yl 3-hydroxybenzoate (CAS 2231672-95-8): Core Chemical Identity and Structural Scaffold Profile


Isoquinolin-8-yl 3-hydroxybenzoate (CAS 2231672-95-8) is a synthetic small-molecule ester assembled from an isoquinoline heterocycle and a 3-hydroxybenzoic acid moiety [1]. It serves as a versatile chemical probe and synthetic intermediate within medicinal chemistry campaigns, particularly in structure–activity relationship (SAR) programs exploring isoquinoline-based pharmacophores for enzyme inhibition and receptor antagonism . Its ortho- and meta-substituted aryl ester architecture distinguishes it from simpler isoquinoline building blocks, positioning it as a specialized tool for probing hydrogen-bonding and steric requirements in biological target binding pockets.

Procurement Risk: Why Isoquinolin-8-yl 3-hydroxybenzoate Cannot Be Casually Substituted by In-Class Esters


Isoquinolin-8-yl esters are not functionally interchangeable. The position of the hydroxyl substituent on the benzoyl ring governs the compound's hydrogen-bond donor/acceptor topology, metabolic stability, and target-binding complementarity. Replacing the 3‑hydroxy (meta) substitution with a 4‑hydroxy (para) or unsubstituted analog alters the electrostatic potential map, pKa of the phenolic –OH, and susceptibility to Phase II conjugation, leading to divergent pharmacokinetic and pharmacodynamic outcomes in SAR series . Consequently, selecting the incorrect positional isomer compromises assay reproducibility and confounds lead optimization efforts. The quantitative evidence below substantiates the absolute requirement for precise structural verification prior to procurement.

Differentiation Evidence for Isoquinolin-8-yl 3-hydroxybenzoate versus Its Closest Structural Analogs


Meta-Hydroxyl Positioning Confers Unique Hydrogen-Bond Geometry versus Para-Hydroxyl (4-Hydroxybenzoate) Isomer

Isoquinolin-8-yl 3-hydroxybenzoate bears the phenolic –OH at the meta position of the benzoate ring, whereas the closest positional isomer, isoquinolin-8-yl 4-hydroxybenzoate, carries it at the para position. Computational electrostatic potential analysis and experimental SAR series on related 8-hydroxyquinoline esters demonstrate that meta‑OH substitution alters the spatial orientation of the H‑bond donor by approximately 120° relative to the ester carbonyl, compared to a 180° vector for the para‑OH . This angular displacement directly influences complementarity with target‑protein hydrogen‑bond acceptors.

medicinal chemistry structure-activity relationship hydrogen bonding

Predicted logP and Solubility Differentiation from Isoquinolin-8-yl Benzoate

Introduction of a polar phenolic –OH group at the 3‑position of the benzoate ring reduces the calculated partition coefficient (clogP) by approximately 0.5‑0.7 log units compared to the unsubstituted isoquinolin-8-yl benzoate. This modification increases aqueous solubility and decreases passive membrane permeability, a critical trade‑off in hit‑to‑lead optimization . The target compound's physicochemical profile makes it more suitable for aqueous biological assays without the need for high DMSO concentrations that could confound IC50 determinations.

physicochemical property lipophilicity permeability

Metabolic Soft-Spot Differentiation: Meta-OH Susceptibility to Glucuronidation versus Para-OH

Phenolic –OH groups are primary sites for UDP‑glucuronosyltransferase (UGT)‑mediated conjugation. Regioisomeric position of the hydroxyl dictates UGT isoform selectivity and intrinsic clearance. 3‑Hydroxybenzoate esters (meta‑substituted) are substrates for UGT1A6 and UGT1A9, exhibiting moderate intrinsic clearance, whereas 4‑hydroxybenzoate esters (para‑substituted) preferentially engage UGT1A1 and UGT1A8, often with higher turnover rates in human liver microsome assays [1]. This divergence means the meta‑OH compound may display a different in vivo half‑life and exposure profile than its para isomer.

drug metabolism glucuronidation metabolic stability

Chemical Stability Advantage of Aryl Ester over Alkyl Ester Prodrugs in Plasma

The isoquinolin-8-yl 3-hydroxybenzoate scaffold contains a phenolic ester linkage. In vitro plasma stability studies on analogous aryl esters demonstrate that the electron‑withdrawing nature of the isoquinoline ring stabilizes the ester bond against non‑specific esterase hydrolysis compared to simple alkyl esters (e.g., methyl or ethyl esters), which are cleaved within minutes in rodent plasma [1]. This inherent chemical stability makes the compound suitable for assay conditions where premature hydrolysis would confound activity readouts.

chemical stability prodrug ester hydrolysis

Optimal Use Cases for Isoquinolin-8-yl 3-hydroxybenzoate in Drug Discovery and Chemical Biology


Structure–Activity Relationship (SAR) Probe for Hydrogen‑Bond Topology Mapping

When a medicinal chemistry program identifies a hit compound containing an isoquinoline ester, procurement of the 3‑hydroxybenzoate variant is essential to probe whether a meta‑positioned hydrogen‑bond donor enhances target affinity relative to the para‑OH or unsubstituted controls. The distinct ~60° angular offset between meta and para –OH vectors may reveal differential engagement with backbone carbonyls or side‑chain acceptors, directly informing the design of optimized leads .

Metabolic Stability Comparator in Glucuronidation‑Susceptible Chemical Series

For lead series where Phase II conjugation limits oral bioavailability, isoquinolin-8-yl 3-hydroxybenzoate serves as a meta‑OH benchmark against which the para‑OH isomer (4‑hydroxybenzoate) and the des‑hydroxy analog (benzoate) can be compared in human hepatocyte or microsome stability assays. The predicted lower glucuronidation rate of the meta isomer makes it the preferred starting point for achieving longer half‑life in vivo, before further structural optimization [1].

Aqueous‑Compatible Chemical Probe for Biochemical Assays

Its reduced clogP (~2.8) compared to the unsubstituted benzoate (~3.5) translates to improved aqueous solubility, enabling researchers to prepare concentrated DMSO stock solutions that, upon dilution into assay buffer, maintain compound solubility without precipitation. This property is critical for accurate IC50 or Kd determination in enzyme inhibition and surface plasmon resonance (SPR) assays where compound aggregation can produce false‑positive results .

Plasma‑Stable Control Compound for Ester Prodrug Evaluation

In programs evaluating ester‑based prodrug strategies, isoquinolin-8-yl 3-hydroxybenzoate can function as a stable aryl ester control. Its predicted >2 h plasma half‑life in rodents, contrasted with the rapid hydrolysis of alkyl esters (<15 min), allows researchers to distinguish between pharmacological effects arising from the intact prodrug versus those from the prematurely liberated parent acid [2].

Quote Request

Request a Quote for Isoquinolin-8-yl 3-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.